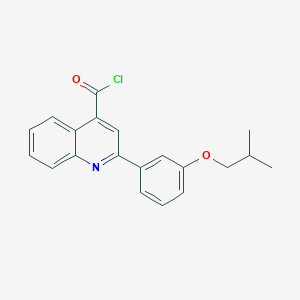

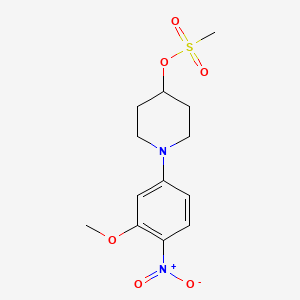

2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride

Übersicht

Beschreibung

The compound “2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride” is a heterocyclic organic compound . It is used for proteomics research .

Synthesis Analysis

The synthesis of such compounds often involves the use of organoboron reagents in a Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely applied in carbon–carbon bond-forming reactions due to its mild and functional group tolerant reaction conditions . The organoboron reagents used are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

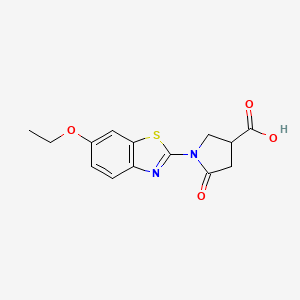

The molecular formula of the compound is C20H18ClNO . The molecular weight is 323.82 g/mol .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, it may participate in electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

- Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling : The Suzuki-Miyaura coupling reactions involving halopyridines and haloquinolines, like 8-chloroquinoline, can be effectively catalyzed using palladium on charcoal with phosphine ligands. This method has implications in the synthesis of arylpyridines and arylquinolines, potentially including derivatives of 2-(4-sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride (Tagata & Nishida, 2003).

Synthetic Methodology

Chlorination of Quinoline Derivatives : Research into the chlorination of 2-chloroquinoline-3-carbaldehydes provides insight into the preparation of chloroquinoline carbonyl chlorides, which may include compounds similar to 2-(4-sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride (Cziáky, 1991).

Wittig-Type Cyclizations : Studies on Wittig-type cyclizations indicate the potential for cyclizing certain carboxylic acids into chloroquinoline-4-ones, which could be relevant for synthesizing variants of 2-(4-sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride (Vorbrüggen, Bohn, & Krolikiewicz, 1990).

Ligand Synthesis and Complex Formation

- Chiral Phosphoramidite Ligands Based on 8-Chloroquinoline : The synthesis of chiral ligands from 8-chloroquinoline and their complexation with metals like rhodium, palladium, and platinum has been explored. This research could be extrapolated to the synthesis of ligand systems involving 2-(4-sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride (Franciò et al., 1999).

Cross-Coupling Reactions

- Use of Palladium-Phosphinous Acid Catalysts : The application of palladium-phosphinous acid catalysts in various coupling reactions with chloroquinolines showcases a method for synthesizing disubstituted quinolines. This methodology might be applicable to compounds like 2-(4-sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride (Wolf & Lerebours, 2003).

Eigenschaften

IUPAC Name |

2-(4-butan-2-ylphenyl)-8-chloroquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO/c1-3-12(2)13-7-9-14(10-8-13)18-11-16(20(22)24)15-5-4-6-17(21)19(15)23-18/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWIHPFZOQCATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

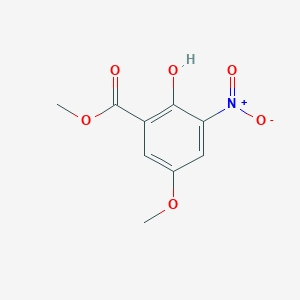

![tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B1393824.png)

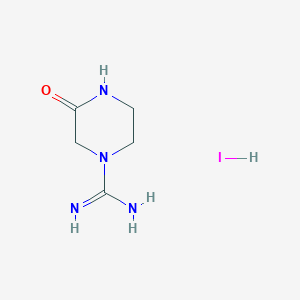

![12',14'-Dioxa-2',8'-diazaspiro[piperidine-4,7'-tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]-1'(9'),3',5',10',15'-pentaene hydrochloride](/img/structure/B1393831.png)

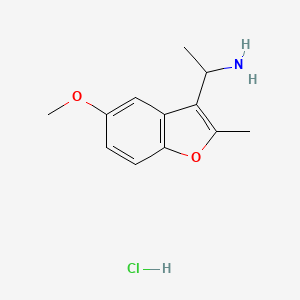

![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B1393834.png)

![Sodium 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393837.png)

![5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1393840.png)

![Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1393842.png)